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Compound of Interest

Compound Name: AHR 10718

Cat. No.: B1665081 Get Quote

Disclaimer: Publicly available, specific preclinical toxicity data for AHR 10718 is limited. This

technical support center provides information based on the known characteristics of AHR
10718 as a Class 1 antiarrhythmic agent and a phenylurea compound, supplemented with

general toxicological principles for these classes of molecules. The quantitative data and

experimental protocols provided are representative examples and should be treated as

illustrative. Researchers should establish compound-specific safety profiles through appropriate

in vitro and in vivo studies.

Frequently Asked Questions (FAQs)
Q1: What is AHR 10718 and what is its primary mechanism of action?

AHR 10718 is an investigational Class 1 antiarrhythmic drug.[1] As a Class 1 agent, its primary

mechanism of action is the blockade of sodium (Na+) channels in cardiomyocytes. This action

reduces the maximum rate of depolarization (Phase 0) of the cardiac action potential, leading

to slowed conduction velocity and decreased excitability of myocardial tissue. It is also

identified as a phenylurea compound.

Q2: What are the potential toxicities associated with phenylurea compounds?

Phenylurea compounds are a diverse class of chemicals. While some phenylurea herbicides

exhibit low acute toxicity with oral LD50 values typically above 1 g/kg, others can have

sublethal effects, including potential endocrine disruption. It is crucial to evaluate the specific

toxicological profile of each phenylurea derivative, as their biological effects can vary

significantly.
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Q3: What are the common toxicities observed with Class 1 antiarrhythmic drugs in animal

models?

Class 1 antiarrhythmic drugs can exhibit a range of toxicities, primarily related to their

mechanism of action. The most significant of these is cardiotoxicity, which can manifest as

proarrhythmic events (new or worsened arrhythmias). Other potential toxicities include central

nervous system (CNS) effects (e.g., tremors, convulsions), gastrointestinal disturbances, and

effects on blood pressure and heart rate.

Q4: Are there any known effective plasma concentrations of AHR 10718 in animal models?

One study in a canine arrhythmia model reported minimum effective plasma concentrations for

AHR 10718. For arrhythmias induced by 24-hour and 48-hour coronary ligation, the minimum

effective plasma concentrations were 8.1 +/- 0.7 µg/mL (following a 10 mg/kg i.v. dose) and 2.9

+/- 0.9 µg/mL (following a 5 mg/kg i.v. dose), respectively.[1] For digitalis-induced arrhythmias,

the minimum effective plasma concentration was 2.8 +/- 0.6 µg/mL (following a 5 mg/kg i.v.

dose).[1]

Q5: How should I handle AHR 10718 in the laboratory?

As with any investigational compound, appropriate personal protective equipment (PPE),

including gloves, lab coat, and safety glasses, should be worn when handling AHR 10718.

Work should be conducted in a well-ventilated area. Refer to the compound's specific Safety

Data Sheet (SDS) for detailed handling and disposal instructions.

Troubleshooting Guides
Issue: Unexpected proarrhythmic events observed in an in vivo study.

Potential Cause 1: Dose is too high.

Troubleshooting Step: Review the dose-response relationship from preliminary studies.

Consider reducing the dose to a level that is therapeutic but not arrhythmogenic.

Potential Cause 2: Animal model is particularly sensitive.
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Troubleshooting Step: Evaluate the baseline cardiac electrophysiology of the chosen

animal model. Some species or strains may have inherent channelopathies or

repolarization abnormalities that increase their susceptibility to proarrhythmia. Consider

using a different, well-characterized model.

Potential Cause 3: Interaction with other administered substances.

Troubleshooting Step: Review all co-administered substances, including anesthetics and

vehicle components, for potential cardiac effects or pharmacokinetic interactions.

Issue: Inconsistent results in in vitro electrophysiology assays (e.g., patch clamp).

Potential Cause 1: Compound stability or solubility issues in the assay buffer.

Troubleshooting Step: Verify the solubility and stability of AHR 10718 under the specific

experimental conditions (temperature, pH, buffer composition). Use of a validated

analytical method to confirm the concentration of the compound in the assay medium is

recommended.

Potential Cause 2: Variability in cell line expression of ion channels.

Troubleshooting Step: Ensure the use of a stable, well-characterized cell line with

consistent expression of the target sodium channel. Regularly perform quality control

checks on the cell line.

Potential Cause 3: Technical variability in the patch clamp rig or perfusion system.

Troubleshooting Step: Calibrate and validate all equipment regularly. Ensure a consistent

and rapid solution exchange in the perfusion system to obtain accurate onset and offset

kinetics of the drug effect.

Quantitative Data Summary
Table 1: Representative Acute Intravenous Toxicity of a Phenylurea-based Class 1

Antiarrhythmic Agent in Rodents (Illustrative Data)
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Species Strain Sex
LD50
(mg/kg)

95%
Confidence
Interval
(mg/kg)

Primary
Signs of
Toxicity

Mouse CD-1 Male 75 68 - 83

Tremors,

convulsions,

respiratory

distress

Mouse CD-1 Female 82 75 - 90

Tremors,

convulsions,

respiratory

distress

Rat
Sprague-

Dawley
Male 60 54 - 67

Ataxia,

lethargy,

cardiac

arrhythmias

Rat
Sprague-

Dawley
Female 68 61 - 76

Ataxia,

lethargy,

cardiac

arrhythmias

Table 2: Representative Cardiovascular Parameters in a Conscious Telemetered Dog Model

Following a Single Intravenous Infusion of a Phenylurea-based Class 1 Antiarrhythmic Agent

(Illustrative Data)
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Dose
(mg/kg)

Time Post-
Dose (hr)

Heart Rate
(bpm, %
change
from
baseline)

Mean
Arterial
Pressure
(mmHg, %
change
from
baseline)

QRS
Interval
(ms, %
change
from
baseline)

QTcF
Interval
(ms, %
change
from
baseline)

1 0.5 -10% -5% +15% +5%

1 4 -5% -2% +8% +2%

5 0.5 -20% -15% +30% +10%

5 4 -12% -8% +18% +6%

10 0.5 -35% -25% +50% +18%

10 4 -20% -15% +30% +10%

Experimental Protocols
Protocol 1: In Vivo Cardiovascular Safety Pharmacology in a Conscious Telemetered Non-

Rodent Model (e.g., Beagle Dog)

Animal Model: Purpose-bred male and female beagle dogs, surgically implanted with a

telemetry transmitter for continuous monitoring of electrocardiogram (ECG), blood pressure,

and body temperature. Animals should be allowed to recover from surgery for at least two

weeks before the study.

Housing: Animals are housed in individual pens that allow for free movement and are

equipped with a telemetry receiver.

Dose Administration: AHR 10718 is formulated in an appropriate vehicle (e.g., 0.9% saline

with a solubilizing agent if necessary). The drug is administered via intravenous infusion over

a fixed period (e.g., 30 minutes). A vehicle control group and at least three ascending dose

groups are included.
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Data Collection: Continuous recording of cardiovascular parameters from at least 24 hours

pre-dose to 24 hours post-dose.

Data Analysis:

Heart rate, blood pressure (systolic, diastolic, mean), and ECG intervals (PR, QRS, QT)

are measured at regular intervals.

The QT interval is corrected for heart rate using a species-specific formula (e.g., Bazett's

or Fridericia's for humans, but a study-specific correction may be needed for dogs).

Data are analyzed for statistically significant changes from baseline and compared to the

vehicle control group.

Any observed arrhythmias are noted and classified.

Protocol 2: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)

Animal Model: Young adult (8-12 weeks old) nulliparous, non-pregnant female rats of a

standard strain (e.g., Sprague-Dawley).

Housing: Animals are housed individually.

Dose Administration: AHR 10718 is formulated in a suitable vehicle (e.g., corn oil). Dosing is

performed by oral gavage.

Procedure:

A single animal is dosed at a starting dose level.

The animal is observed for signs of toxicity for up to 14 days.

If the animal survives, the next animal is dosed at a higher dose level. If the animal dies,

the next animal is dosed at a lower dose level.

This sequential dosing continues until the criteria for stopping the study are met (e.g., a

sufficient number of reversals in outcome have been observed).
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Observations:

Clinical signs of toxicity are recorded at regular intervals.

Body weights are measured before dosing and at least weekly thereafter.

At the end of the 14-day observation period, surviving animals are euthanized and

subjected to a gross necropsy.

Data Analysis: The LD50 and its confidence interval are calculated using appropriate

statistical software.
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Caption: Hypothetical signaling pathway of AHR 10718.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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